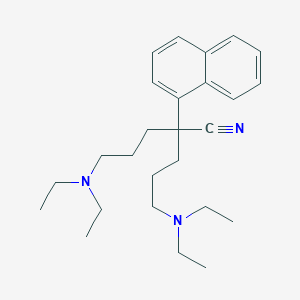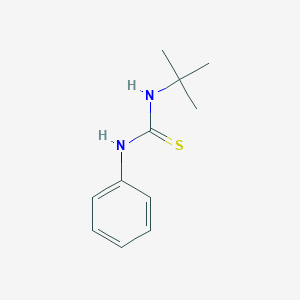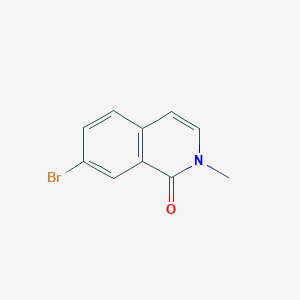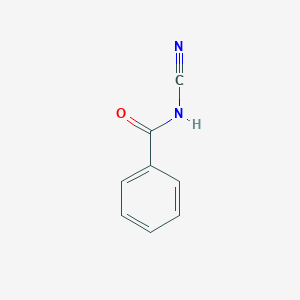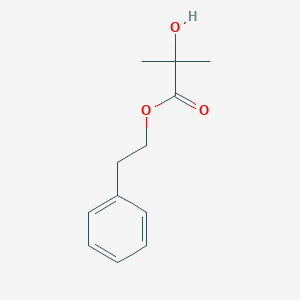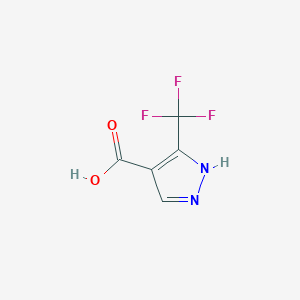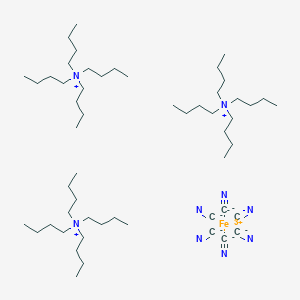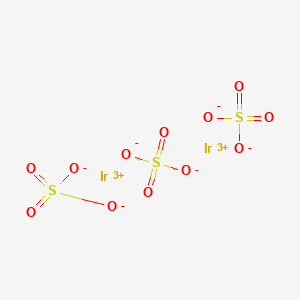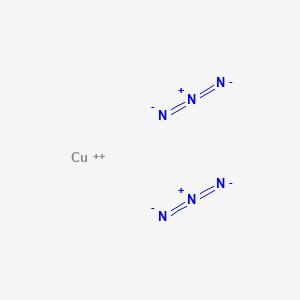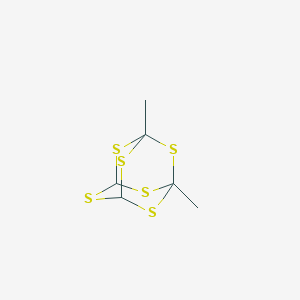
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- is a sulfur-containing compound that has been of interest to researchers due to its unique structural properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- is not fully understood. However, it has been proposed that it may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that it may act as a drug delivery vehicle by forming stable complexes with drugs and targeting them to specific tissues or cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- exhibits low toxicity and has no significant adverse effects on biochemical and physiological parameters in animals. However, further studies are needed to fully understand its pharmacokinetics and toxicity profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- in lab experiments is its unique structural properties, which may lead to the development of novel materials and catalysts. However, its limited availability and high cost may pose a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl-. One direction is the development of new synthetic methods to improve its availability and reduce its cost. Another direction is the investigation of its potential as a drug delivery vehicle for targeted drug delivery. Additionally, further research is needed to fully understand its mechanism of action and potential applications in materials science and catalysis.
Métodos De Síntesis
The synthesis method of 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- involves the reaction of 1,3-dimethyladamantane with sulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the replacement of two carbon atoms in the adamantane ring with sulfur atoms, forming a hexathiaadamantane ring.
Aplicaciones Científicas De Investigación
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, it has been investigated as a potential catalyst for various chemical reactions. In biomedical research, it has been studied for its potential as an anti-cancer agent and as a drug delivery vehicle.
Propiedades
Número CAS |
13787-68-3 |
|---|---|
Nombre del producto |
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- |
Fórmula molecular |
C6H8S6 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
1,3-dimethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H8S6/c1-5-8-3-7-4(9-5)11-6(2,10-3)12-5/h3-4H,1-2H3 |
Clave InChI |
HQCDAGRCFVLMSB-UHFFFAOYSA-N |
SMILES |
CC12SC3SC(S1)SC(S3)(S2)C |
SMILES canónico |
CC12SC3SC(S1)SC(S3)(S2)C |
Sinónimos |
1,3-Dimethyl-2,4,6,8,9,10-hexathiaadamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



